molecular formula C23H23NO7 B2995499 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 938036-89-6

2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2995499
CAS RN: 938036-89-6
M. Wt: 425.437
InChI Key: SSIUXTAUVYQZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one, also known as CDM-1, is a synthetic compound with potential therapeutic applications. It belongs to the class of furocoumarins, which are compounds derived from plants and known for their biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis methods for chromen-4-ones and their derivatives offer potential routes for creating compounds with significant biological activities. For example, a one-pot, solvent-free synthesis method for chromen-2-ones demonstrated the feasibility of producing complex molecules efficiently and environmentally friendly, showcasing the compound's utility in antimicrobial evaluation (Ravibabu Velpula et al., 2015).
  • The crystal structure analysis of related compounds, such as 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile, provides insights into their molecular configurations, essential for understanding their interactions and activities at the molecular level (Rawda M. Okasha et al., 2022).

Biological Activities

  • Certain chromen-4-one derivatives exhibit potent antibacterial and antifungal activities. For instance, the antimicrobial screening of synthesized pyran derivatives has shown effectiveness against various pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Rawda M. Okasha et al., 2022).
  • The design and synthesis of compounds targeting specific biological sites, such as tubulin, indicate the utility of chromen-4-one derivatives in cancer research. Compounds that inhibit tubulin polymerization have shown promise in in vitro and in vivo anticancer studies, suggesting their role in designing novel anticancer therapies (R. Romagnoli et al., 2015).

Molecular Docking and Computational Studies

properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-26-10-9-24-22-18(13-11-16(27-2)21(29-4)17(12-13)28-3)19-20(31-22)14-7-5-6-8-15(14)30-23(19)25/h5-8,11-12,24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIUXTAUVYQZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.